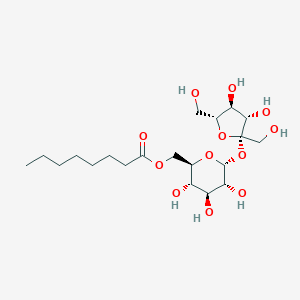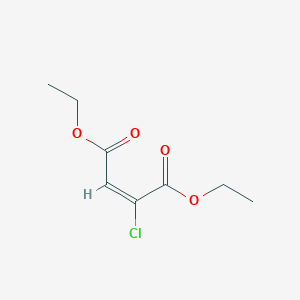
Diethylchlormaleat
Übersicht
Beschreibung
Diethyl Chloromaleate, also known as Diethyl Chloromaleate, is a useful research compound. Its molecular formula is C8H11ClO4 and its molecular weight is 206.62 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl Chloromaleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl Chloromaleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl Chloromaleate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Diethylchlormaleat wird bei der Synthese von heterocyclischen Verbindungen eingesetzt, die für die Entwicklung von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind. Es kann Reaktionen eingehen, um funktionalisierte 2,3-Dihydrobenzofurane zu bilden, eine Klasse organischer Verbindungen mit potenziellen therapeutischen Eigenschaften .
Domino-Reaktionen
Diese Verbindung beteiligt sich an K2CO3-katalysierten Domino-Reaktionen, bei denen es sich um Sequenzen von Transformationen handelt, die unter einer einzigen Reaktionsbedingung stattfinden. Diese Reaktionen sind wertvoll für den Aufbau komplexer Moleküle aus einfacheren, wie z. B. Michael-Alkylierung, Mannich-Alkylierung und Aldol-Alkylierung von Salicylat-Aldehyd-Derivaten .
Bausteine für die organische Synthese
Als 2-Halo-1,3-Dicarbonylverbindung dient this compound als Baustein in der organischen Synthese. Seine Reaktivität ermöglicht die Herstellung einer Vielzahl von organischen Molekülen, was es zu einem vielseitigen Reagenz in der synthetischen Chemie macht .
Bildung von Thioxo- und Selenoxomalonaten
In Gegenwart von elementarem Schwefel oder Selen reagiert this compound unter Bildung von Diethylthioxo- oder Selenoxomalonaten. Diese Verbindungen können mit verschiedenen 1,3-Dienen weiter umgesetzt werden, was zu einer Vielzahl von Produkten führt, die potenzielle Anwendungen in der Materialwissenschaft und Katalyse haben .
Forschung zur Kinase-Inhibition
This compound könnte Anwendungen im Bereich der Kinase-Inhibition finden, einem wichtigen Forschungsgebiet in der Medikamentenentwicklung. Kinase-Inhibitoren sind wichtig bei der Behandlung von Krankheiten wie Krebs, und diese Verbindung könnte ein Vorläufer oder ein Reagenz bei der Synthese dieser Inhibitoren sein .
Grüne Chemie
Die Verwendung von this compound steht im Einklang mit den Prinzipien der grünen Chemie und zielt darauf ab, die Umweltbelastung chemischer Prozesse zu reduzieren. Seine Anwendung in der Synthese kann potenziell die Verwendung gefährlicher Lösungsmittel minimieren und sicherere, nachhaltigere Praktiken fördern .
Wirkmechanismus
Target of Action
Diethyl Chloromaleate is a 2-halo-1,3-dicarbonyl compound . It is primarily used in organic synthesis as a diesterification reagent . The primary targets of Diethyl Chloromaleate are the compounds with which it reacts to form diesters . These compounds play a crucial role in various synthetic processes, contributing to the formation of complex organic molecules.
Mode of Action
Diethyl Chloromaleate interacts with its targets through a process known as diesterification . In this reaction, Diethyl Chloromaleate reacts with other compounds to form diesters, playing a significant role in the synthesis of various organic compounds .
Biochemical Pathways
It is known to participate in k2co3-catalyzed domino reactions (michael alkylation, mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .
Result of Action
The primary result of Diethyl Chloromaleate’s action is the formation of diesters . These diesters are crucial intermediates in various organic synthesis processes, leading to the production of a wide range of organic compounds .
Action Environment
Diethyl Chloromaleate is a volatile and irritating compound that is soluble in organic solvents such as alcohol and ether, but insoluble in water . It is unstable in light and air and can react with water and moisture . These environmental factors can influence the action, efficacy, and stability of Diethyl Chloromaleate. Proper storage and handling conditions, such as sealing and avoiding direct sunlight, are necessary to maintain its stability .
Eigenschaften
IUPAC Name |
diethyl (E)-2-chlorobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-10-8 | |
| Record name | NSC15759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


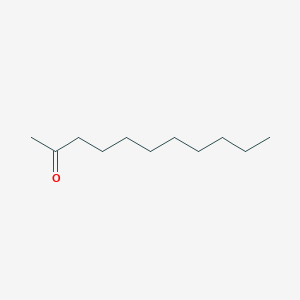
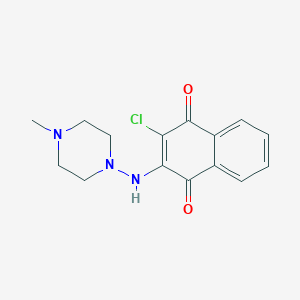
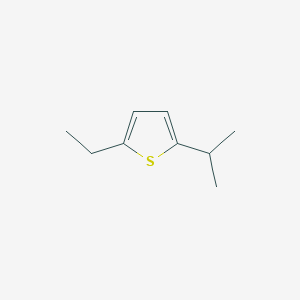


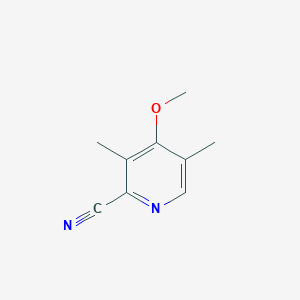
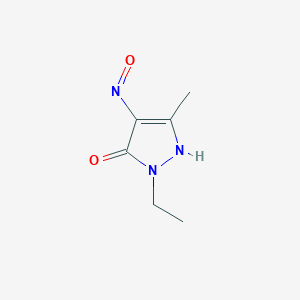
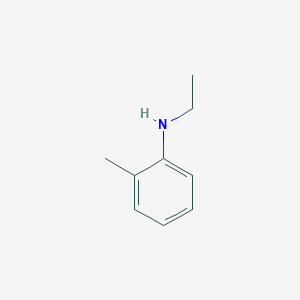


![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

